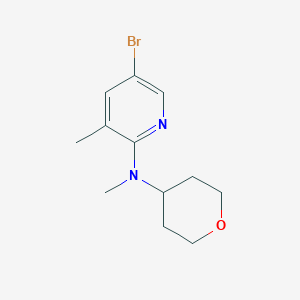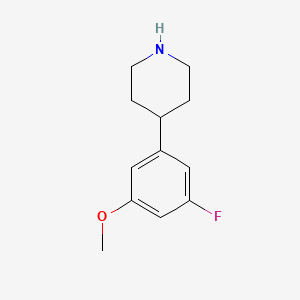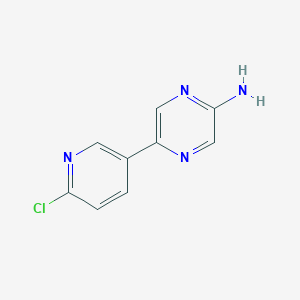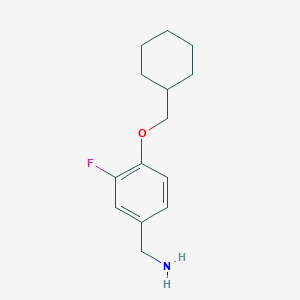![molecular formula C13H17BrFNO3 B12075007 [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester: est un composé organique qui présente une combinaison de groupes brome, fluor et phénoxy liés à une structure d'acide carbamique tert-butyle éthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester implique généralement les étapes suivantes :
Matières premières: La synthèse commence par le 4-bromo-2-fluoro-phénol et l'oxyde d'éthylène.
Réaction avec l'oxyde d'éthylène: Le 4-bromo-2-fluoro-phénol réagit avec l'oxyde d'éthylène en conditions basiques pour former le 2-(4-bromo-2-fluoro-phénoxy)-éthanol.
Carbamoylation: Le 2-(4-bromo-2-fluoro-phénoxy)-éthanol obtenu est ensuite mis à réagir avec le chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine pour produire le [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe phénoxy, conduisant à la formation de dérivés de la quinone.
Réduction: Les réactions de réduction peuvent cibler les substituants brome et fluor, conduisant potentiellement à la formation de produits déshalogénés.
Substitution: Les atomes de brome et de fluor dans le cycle phénoxy peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont généralement utilisés.
Substitution: Les nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans les réactions de substitution.
Produits principaux:
Oxydation: Dérivés de la quinone.
Réduction: [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester déshalogéné.
Substitution: Divers [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acides carbamiques tert-butyle esters substitués.
Applications de la recherche scientifique
Chimie:
Synthèse de molécules complexes: Le composé peut être utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier celles contenant des fonctionnalités phénoxy et carbamate.
Biologie et médecine:
Développement pharmaceutique: La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier dans la conception de molécules dotées d'activités biologiques spécifiques.
Industrie:
Science des matériaux: Le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénoxy peut participer à des liaisons hydrogène et à des interactions π-π, tandis que le groupe carbamate peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing phenoxy and carbamate functionalities.
Biology and Medicine:
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
Acétoacétate d'éthyle: Un composé présentant une fonctionnalité ester similaire, mais avec des substituants différents.
3-(furan-2-yl)propionate d'éthyle: Un autre composé ester avec une structure cyclique aromatique différente.
Composés fluorés: Composés contenant des atomes de fluor, qui partagent certaines propriétés chimiques avec le [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester.
Unicité: La présence à la fois d'atomes de brome et de fluor dans le cycle phénoxy, ainsi que la fonctionnalité ester carbamate, rend le [2-(4-Bromo-2-fluoro-phénoxy)-éthyl]-acide carbamique tert-butyle ester unique. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H17BrFNO3 |
|---|---|
Poids moléculaire |
334.18 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Clé InChI |
INGKHOOTSSEOHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)







